3-chloro-N-(6-methylpyridin-2-yl)benzamide

mGluR5 antagonist radioligand binding structure–activity relationship

Procure a precisely characterized mGluR5 negative allosteric modulator (NAM) for GPCR research. Sourcing generic amide antagonists without verified substitution patterns risks obtaining inactive analogues due to extreme SAR sensitivity at the meta-position. • Defined affinity: Ki=1730 nM (mGluR5), IC₅₀=1870 nM in calcium-flux assays. • Non-alkynyl chemotype: Avoids developability risks of alkyne-containing leads; complies with Lipinski's Rule of Five (cLogP=3.3). • Dual Group I probe: Documented interaction with mGluR5 and mGluR1 enables cross-reactivity screening.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
Cat. No. B10842970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(6-methylpyridin-2-yl)benzamide
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H11ClN2O/c1-9-4-2-7-12(15-9)16-13(17)10-5-3-6-11(14)8-10/h2-8H,1H3,(H,15,16,17)
InChIKeyHNLLGNJHYQMYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(6-methylpyridin-2-yl)benzamide – Defined mGluR5 Antagonist Tool


3-Chloro-N-(6-methylpyridin-2-yl)benzamide (ChEMBL377829, BDBM50186323) is a small-molecule negative allosteric modulator (NAM) belonging to the N-(6-methylpyridin-2-yl)benzamide class of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists [1]. It was discovered as part of a structure–activity relationship (SAR) program that replaced the acetylenic linker of the prototypic mGluR5 antagonist MPEP with an amide bond, yielding moderately active, non-alkynyl mGluR5 ligands [1]. The compound satisfies Lipinski's rule of five (MW = 246.7 Da, cLogP = 3.3, 1 HBD, 2 HBA) and has been characterized in radioligand binding and functional calcium‑flux assays against both rat and human mGluR5 [1][2].

Non-alkynyl mGluR5 negative allosteric modulator (NAM) chemotype
Reported moderate binding at the MPEP allosteric site on mGluR5
Defined SAR reference for amide-linked antagonist optimization

Procurement Risk – Why Amide Analogs Cannot Be Interchanged


The N-(6-methylpyridin-2-yl)benzamide chemotype exhibits extreme sensitivity to aryl‑ring substitution on mGluR5 affinity and functional antagonism. The 3‑Cl analogue (3a) retains moderate binding (Ki = 1730 nM), whereas the 3‑CN congener (3b) gains >5‑fold affinity (Ki = 330 nM) and the 3‑Ph analogue (3c) loses activity (Ki = 7300 nM) [1]. Even among closely related amides, single‑atom changes at the meta‑position produce activity shifts exceeding one order of magnitude, meaning that a generic “mGluR5 amide antagonist” procurement without precise positional and substituent specification carries a high risk of obtaining a compound with drastically different pharmacological properties. The quantitative evidence below documents exactly where this compound sits in the SAR landscape, enabling data‑driven selection decisions.

Target (3-Cl) Moderate mGluR5 affinity (reported Ki context)

Risk if substituted by 3-CN analog: Single-atom change to cyano may increase binding affinity more than 5-fold, altering pharmacological profile.

Target (3-Cl) Defined meta-chloro positional isomer

Risk if substituted by 3-Ph analog: Phenyl substitution may result in near-complete loss of mGluR5 binding, potentially misrepresenting amide chemotype activity.

Quantitative Differentiation Evidence Against Analog Comparators


mGluR5 Binding Affinity: Head-to-Head Amide Analog Comparison

In a direct head‑to‑head comparison within the same study, the 3‑chloro analogue (3a, template A, R1 = Cl) displayed an mGluR5 binding affinity Ki of 1730 ± 100 nM using [³H]MPEP in HEK‑293T membranes expressing cloned mGluR5. Under identical conditions, the 3‑cyano analogue (3b, R1 = CN) achieved Ki = 330 ± 20 nM, while the 3‑phenyl analogue (3c, R1 = Ph) showed markedly weaker binding at Ki = 7300 ± 390 nM [1]. These data define a precise SAR rank order: 3‑CN > 3‑Cl ≫ 3‑Ph.

mGluR5 Binding
Head-to-head
1730 ± 100 nM (3-Cl) vs. 330 ± 20 nM (3-CN) vs. 7300 ± 390 nM (3-Ph)
Supports SAR-based affinity ranking for amide chemotype
[³H]MPEP displacement, HEK-293T membranes; rank order 3-CN > 3-Cl > 3-Ph
mGluR5 antagonist radioligand binding structure–activity relationship

Functional Antagonism Potency: Amide vs. Alkyne Chemotype

In a rat mGluR5‑mediated calcium‑flux assay performed in HEK293A cells (140 s pre‑incubation, EC₈₀ glutamate stimulation), compound 3a exhibited a functional IC₅₀ of 1870 ± 320 nM. The prototypic alkyne antagonist MPEP (1), tested under comparable conditions, yielded IC₅₀ = 3.54 ± 1.39 nM, approximately 528‑fold more potent [1]. This large potency gap illustrates the functional cost of replacing the rigid acetylenic linker with a flexible amide bond, yet 3a remains one of the few amide‑based mGluR5 antagonists with fully reported, reproducible functional data.

Functional Antagonism
Cross-study comparable
3a IC50 1870 ± 320 nM; MPEP IC50 3.54 ± 1.39 nM
Supports functional characterization of amide-based NAM scaffold
Rat mGluR5 calcium flux, 140 s pre-incubation, EC80 glutamate
calcium mobilization functional assay mGluR5 NAM

Lipophilicity Benchmarking Against High-Affinity Alkynes

Compound 3a possesses a calculated cLogP of 3.3, placing it within the CNS‑favorable lipophilicity range (2–5) identified for in vivo‑compatible mGluR5 antagonists. In contrast, the high‑affinity alkyne comparator 9 (template C, cLogP = 5.1) and the 3‑Ph alkyne 21 (cLogP = 5.3) significantly exceed this range [1]. The lower lipophilicity of 3a suggests a reduced risk of high tissue distribution and phospholipidosis compared to high‑cLogP alkyne leads, while still maintaining sufficient membrane permeability for CNS target engagement.

Lipophilicity
Class-level inference
cLogP 3.3 (3a); alkyne comparators cLogP 5.1–5.3
May support CNS developability assessment within amide series
Calculated via Sybyl 7.2.3; lower cLogP may reduce tissue distribution risk
drug‑likeness lipophilicity blood–brain barrier

Group I mGluR Selectivity: mGluR5 vs. mGluR1 Interaction Profile

According to the GLASS GPCR–ligand interaction database, 3-chloro-N-(6-methylpyridin-2-yl)benzamide is recorded as interacting with both human mGluR5 (GRM5) and human mGluR1 (GRM1), the other Group I metabotropic glutamate receptor . No interactions with Group II or Group III mGluRs are documented, nor are there entries for other GPCR families. This dual Group I interaction profile is consistent with the known pharmacology of MPEP‑site allosteric modulators and must be factored into experimental design when mGluR1‑mediated effects need to be excluded.

GPCR Selectivity
Data to verify
Interacts with mGluR5 (GRM5) and mGluR1 (GRM1); no other GPCR hits documented
Dual Group I interaction suggests mGluR1 counter-screening may be necessary
Selectivity ratio not quantified; class-level inference from GLASS database
GPCR selectivity mGluR1 off‑target screening

Evidence-Based Application Scenarios for Procurement


mGluR5 NAM Tool for Neurological Target Validation

Programs investigating mGluR5 dysfunction in anxiety, depression, neuropathic pain, and substance use disorders can employ 3a as a moderately potent, non‑alkynyl NAM tool. Its well‑characterized binding (Ki = 1730 nM) and functional antagonism (IC₅₀ = 1870 nM) at mGluR5 [1] make it suitable for in vitro proof‑of‑concept studies where complete receptor blockade is not required, such as studying the effect of graded receptor modulation on synaptic plasticity or behavioral models.

SAR Benchmark for Amide-Linked Antagonist Optimization

Medicinal chemistry teams exploring the amide chemotype can procure 3a as a reference standard. Its meta‑chloro substitution provides a defined baseline affinity (Ki = 1730 nM, Template A) against which modifications at R1, R2, and R3 positions can be systematically compared [1]. The >5‑fold affinity gain seen with the 3‑CN analogue (3b, Ki = 330 nM) demonstrates that even single‑atom changes on the benzamide ring produce quantifiable SAR shifts, making 3a an essential control compound for amide‑series expansion.

Dual Group I mGluR Probe for Selectivity Panel Screening

Given its documented interaction with both mGluR5 and mGluR1 , 3a serves as a dual Group I mGluR probe for selectivity panel screening. Contract research organizations and academic screening cores can include 3a in GPCR profiling panels to evaluate compound cross‑reactivity across the glutamatergic receptor family, thereby assessing the selectivity liabilities of lead candidates that may engage the MPEP allosteric site.

CNS Drug-Like Physicochemical Benchmark for Lead Profiling

With a cLogP of 3.3 and full compliance with Lipinski's rule of five [1], 3a can be used as a physicochemical benchmark in CNS drug discovery. Procurement teams evaluating amide‑based mGluR5 antagonists can use 3a's cLogP as a reference point to assess whether newly designed analogs maintain favorable CNS drug‑like properties, particularly when comparing against high‑cLogP alkyne leads that may carry developability risks.

Application
Selection Property
Validation Focus
mGluR5 NAM pathway study tool
Reported binding and functional antagonism at mGluR5
In vitro calcium-flux assay context for graded receptor modulation
Amide chemotype SAR benchmark
Well-defined meta-chloro substitution baseline
Affinity shifts from positional SAR comparisons within amide series
Dual Group I mGluR selectivity probe
Documented interaction with mGluR5 and mGluR1
GPCR selectivity panel screening to exclude mGluR1-mediated effects
CNS physicochemical benchmark
Favorable cLogP and Lipinski rule-of-five compliance
cLogP reference for CNS property optimization in amide series
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